molecular formula C9H10N2O5 B028171 Carboxy 3-oxo-1,2,4,5,6,7-hexahydroindazole-5-carboxylate CAS No. 108131-97-1

Carboxy 3-oxo-1,2,4,5,6,7-hexahydroindazole-5-carboxylate

Cat. No. B028171
M. Wt: 226.19 g/mol
InChI Key: JGVHSSOIVVLKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxy 3-oxo-1,2,4,5,6,7-hexahydroindazole-5-carboxylate is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains a carboxylate group and an indazole ring system. This compound has shown promising results in various scientific research studies, making it a topic of interest for many researchers.

Mechanism Of Action

The mechanism of action of Carboxy 3-oxo-1,2,4,5,6,7-hexahydroindazole-5-carboxylate is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various cellular pathways such as the inhibition of enzymes and the activation of signaling pathways.

Biochemical And Physiological Effects

Carboxy 3-oxo-1,2,4,5,6,7-hexahydroindazole-5-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. This compound has also been shown to exhibit neuroprotective effects and improve insulin sensitivity in diabetic animal models.

Advantages And Limitations For Lab Experiments

Carboxy 3-oxo-1,2,4,5,6,7-hexahydroindazole-5-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of Carboxy 3-oxo-1,2,4,5,6,7-hexahydroindazole-5-carboxylate. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is the development of more efficient synthesis methods for this compound. Additionally, the study of the mechanism of action of this compound could provide valuable insights into its biological activities and potential therapeutic applications.

Synthesis Methods

The synthesis of Carboxy 3-oxo-1,2,4,5,6,7-hexahydroindazole-5-carboxylate can be achieved through several methods. One of the most commonly used methods involves the reaction of 1H-indazole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound in good yield.

Scientific Research Applications

Carboxy 3-oxo-1,2,4,5,6,7-hexahydroindazole-5-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

CAS RN

108131-97-1

Product Name

Carboxy 3-oxo-1,2,4,5,6,7-hexahydroindazole-5-carboxylate

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

carboxy 3-oxo-1,2,4,5,6,7-hexahydroindazole-5-carboxylate

InChI

InChI=1S/C9H10N2O5/c12-7-5-3-4(8(13)16-9(14)15)1-2-6(5)10-11-7/h4H,1-3H2,(H,14,15)(H2,10,11,12)

InChI Key

JGVHSSOIVVLKHG-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1C(=O)OC(=O)O)C(=O)NN2

Canonical SMILES

C1CC2=C(CC1C(=O)OC(=O)O)C(=O)NN2

synonyms

4,5,6,7-tetrahydro-3-oxo-2H-indazole-5,5-dicarboxylic acid
tetrahydroindazolonedicarboxylic acid
TOIDA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.